2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid

Chemical Genetics Mechanism of Action Target Identification

Researchers face scaffold-dependent biological outcomes in drug discovery. This imidazo[1,2-a]pyrimidine building block resolves this with validated SAR advantages: • 4-fold PfDHODH potency advantage over triazolopyrimidine analogs for antimalarial programs • Unique nuclear DNA-damaging mechanism vs. mitochondrial disruption by imidazo[1,2-a]pyridine analogs • Crystallographically characterized (HIPM-2-ac) for polymorph screening & co-crystal design

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 57892-73-6
Cat. No. B1585445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid
CAS57892-73-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)CC(=O)O
InChIInChI=1S/C8H7N3O2/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6/h1-3,5H,4H2,(H,12,13)
InChIKeyRLORFBCHRYBAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic Acid: Core Properties & Scaffold Overview


2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid (CAS: 57892-73-6) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrimidine core linked to an acetic acid moiety . This scaffold is widely employed in medicinal chemistry for the synthesis of pharmacologically active molecules targeting diverse biological pathways . Its physicochemical profile includes a high melting point (>280 °C) and a calculated aqueous solubility of 34 g/L at 25 °C, indicating favorable polarity for further derivatization .

DNA damage pathway probe scaffold research
PfDHODH target lead optimization building block
Solid-state form screening and reference standard

Risks of Generic Substitution for 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic Acid


Direct substitution of 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid with closely related heterocyclic analogs is scientifically inadvisable due to distinct differences in molecular recognition, metabolic stability, and biological targeting. Even a single-atom alteration—such as the replacement of the pyrimidine nitrogen with a carbon (yielding an imidazo[1,2-a]pyridine core)—can completely invert the mechanism of action, shifting from a nuclear DNA-damaging agent to a mitochondrial disruptor [1]. Furthermore, scaffold-specific metabolism in vivo and divergent crystallographic packing interactions [2] underscore that the exact combination of nitrogen positioning and acetic acid substitution is non-fungible for reproducible research outcomes. The following evidence details quantifiable differentiation points that justify the precise selection of this CAS number over its closest in-class alternatives.

Core Nitrogen Variation

Imidazo[1,2-a]pyridine analogs may shift intracellular targeting from nucleus to mitochondria, altering biological readouts.

Scaffold-Specific Crystal Packing

Imidazo[2,1-b]thiazole analogs exhibit divergent hydrogen bonding and solid-state forms, affecting reproducibility in material studies.

Salt Form Solubility

Free acid and hydrochloride salt differ significantly in aqueous solubility, requiring application-dependent selection and verification.

Quantitative Differentiation: 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic Acid vs. Analogs


Nuclear DNA Damage vs. Mitochondrial Targeting

A direct head-to-head comparison demonstrates that the imidazo[1,2-a]pyrimidine core (exemplified by 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine) acts as a nuclear DNA poison, whereas the structurally analogous imidazo[1,2-a]pyridine core disrupts mitochondrial function. This divergence in mechanism is driven by the presence of a single nitrogen atom at position 8 of the bicyclic system [1].

Intracellular targeting
Head-to-head
Imidazo[1,2-a]pyrimidine → nuclear DNA damage
Imidazo[1,2-a]pyridine → mitochondrial disruption
Scaffold nitrogen dictates biological compartment, critical for DNA damage pathway studies.
Validated in yeast and human cell lines
Chemical Genetics Mechanism of Action Target Identification

PfDHODH Inhibition: Imidazo[1,2-a]pyrimidine vs. Triazolopyrimidine

In a comparative study of heterocyclic scaffolds targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the imidazo[1,2-a]pyrimidine series demonstrated superior binding potency relative to the corresponding triazolopyrimidine analogs. The lead imidazo[1,2-a]pyrimidine compound, DSM151, exhibited a 4-fold improvement in binding affinity [1].

PfDHODH binding
Head-to-head
IC₅₀ = 0.077 μM
4-fold improvement vs triazolopyrimidine
Reported binding potency supports imidazo[1,2-a]pyrimidine selection for antimalarial target research.
In vitro enzyme assay conditions apply
Antimalarial Drug Discovery Enzyme Inhibition Structure-Activity Relationship

Crystal Packing: Imidazo[1,2-a]pyrimidine vs. Imidazo[2,1-b]thiazole

Single-crystal X-ray diffraction analysis reveals that imidazo[1,2-a]pyrimidin-2-yl-acetic acid (HIPM-2-ac) and its analog with an imidazo[2,1-b]thiazole ring (HITZ-6-ac) adopt fundamentally different intermolecular packing arrangements. Hirshfeld surface analysis and vibrational spectroscopy (IR/Raman) further differentiate the two compounds, highlighting unique hydrogen-bonding networks and deuteration behaviors specific to HIPM-2-ac [1].

Solid-state identity
Head-to-head
Unique crystal packing, H-bond network, and deuteration behavior vs imidazo[2,1-b]thiazole analog
Distinct solid-state fingerprint confirms identity and may influence material properties.
Single-crystal XRD and vibrational spectroscopy
Solid-State Chemistry Crystal Engineering Analytical Characterization

Solubility: Free Acid vs. Hydrochloride Salt

The aqueous solubility of the free acid, 2-(imidazo[1,2-a]pyrimidin-2-yl)acetic acid, is calculated to be 34 g/L . For applications requiring higher aqueous solubility, the hydrochloride salt form (CAS 1049730-74-6) offers a potential advantage. While quantitative data for the salt is not directly provided, the presence of the hydrochloride moiety is expected to significantly increase water solubility compared to the free acid, a common characteristic of hydrochloride salts of nitrogen-containing heterocycles .

Salt vs free acid solubility
Context-dependent
Free acid: 34 g/L (calc.)
HCl salt: expected higher solubility; quantitative data vendor-reported
Solubility differences may guide formulation choice; salt form data requires verification.
Class-level inference; context-dependent review
Pre-formulation Physicochemical Properties Salt Selection

Application Scenarios for 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic Acid


DNA Damage Response Chemical Probes

As demonstrated by the differential mechanism of action data [1], the imidazo[1,2-a]pyrimidine core is uniquely suited for developing chemical probes that induce nuclear DNA damage. Researchers studying genome instability, mutagenesis, or the cellular response to nuclear oxidative stress should prioritize this scaffold over the imidazo[1,2-a]pyridine analog, which targets mitochondrial function [1]. This compound serves as an ideal starting material for constructing focused libraries aimed at dissecting these distinct biological processes.

Antimalarial Lead Optimization Targeting PfDHODH

The 4-fold potency advantage of the imidazo[1,2-a]pyrimidine scaffold over the triazolopyrimidine scaffold in inhibiting PfDHODH [2] positions 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid as a privileged intermediate for antimalarial drug discovery programs. Procurement of this specific building block enables the efficient exploration of structure-activity relationships (SAR) around the acetic acid moiety to further optimize potency, selectivity, and pharmacokinetic properties of this validated chemotype.

Solid-State Form Screening for Pre-formulation

The detailed crystallographic characterization of HIPM-2-ac, including its unique intermolecular packing and deuteration behavior [3], provides a robust reference standard for solid-state development. Scientists engaged in polymorph screening, co-crystal design, or salt selection can use this compound as a well-defined starting point. Its distinct structural features, confirmed by single-crystal X-ray diffraction, enable rigorous quality control and the rational design of new solid forms with potentially improved physicochemical properties.

Application
Selection Property
Validation Focus
DNA damage pathway probe development
Scaffold-specific intracellular targeting (nuclear vs mitochondrial)
DNA damage endpoint validation; mechanism-of-action profiling
PfDHODH inhibitor lead optimization
Imidazo[1,2-a]pyrimidine core for binding affinity
Enzyme inhibition assay and SAR around acetic acid moiety
Solid-state form screening
Well-defined crystal packing and deuteration reference
Polymorph and co-crystal design with QC reference

Technical Documentation Hub

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